molecular formula C24H20ClF3N2O5S B12478208 ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate

ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate

Cat. No.: B12478208
M. Wt: 540.9 g/mol
InChI Key: GRXUEWUNVLFMBO-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzoate ester, a sulfonyl group, and a trifluoromethyl group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:

    Formation of the benzoate ester: This step involves the esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the sulfonyl group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using phenylsulfonyl chloride and a base like pyridine.

    Addition of the trifluoromethyl group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a reagent like trifluoromethyl iodide.

    Final coupling reaction: The final step involves coupling the intermediate compounds to form the target compound under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Chemical Reactions Analysis

Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: It can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Ethyl 4-({N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(phenylsulfonyl)glycyl}amino)benzoate can be compared with similar compounds such as:

    This compound: This compound shares similar functional groups but may differ in the position or type of substituents.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    This compound: This compound may have different substituents on the aromatic ring, affecting its reactivity and biological activity.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClF3N2O5S

Molecular Weight

540.9 g/mol

IUPAC Name

ethyl 4-[[2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]acetyl]amino]benzoate

InChI

InChI=1S/C24H20ClF3N2O5S/c1-2-35-23(32)16-8-11-18(12-9-16)29-22(31)15-30(36(33,34)19-6-4-3-5-7-19)21-14-17(24(26,27)28)10-13-20(21)25/h3-14H,2,15H2,1H3,(H,29,31)

InChI Key

GRXUEWUNVLFMBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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